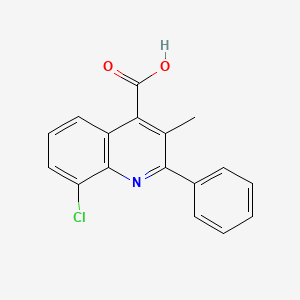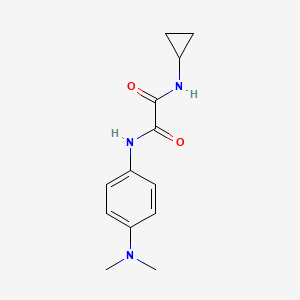
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anticancer activity by inducing selective nucleolar stress and apoptosis in cancer cells.
作用机制
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce selective nucleolar stress and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
实验室实验的优点和局限性
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several advantages as a research tool. It has been extensively studied for its potential anticancer activity and has been shown to have activity against a broad range of cancer types. It has also been shown to selectively induce nucleolar stress and apoptosis in cancer cells, while sparing normal cells. However, this compound has some limitations as a research tool. It is a relatively new compound and its long-term safety profile is not yet fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide. One area of focus is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, there is interest in further understanding the mechanism of action of this compound, particularly its effects on cancer stem cells.
合成方法
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified by column chromatography to obtain pure this compound.
科学研究应用
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has been extensively studied for its potential anticancer activity. It has been shown to selectively induce nucleolar stress and apoptosis in cancer cells by inhibiting RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
属性
IUPAC Name |
N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHLBAPZBDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)
![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
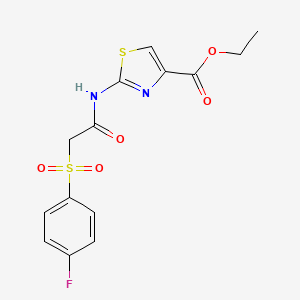
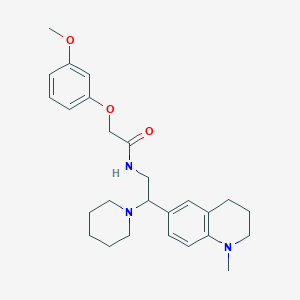
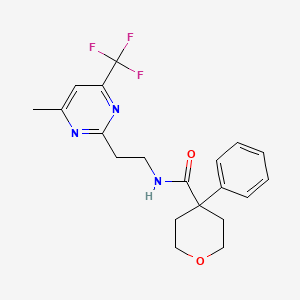
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
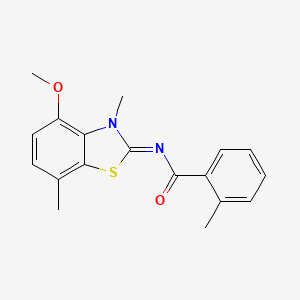
![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

